molecular formula C12H18ClN B8422828 6-(p-Chlorophenyl)hexylamine

6-(p-Chlorophenyl)hexylamine

Cat. No. B8422828
M. Wt: 211.73 g/mol
InChI Key: YMMATTGYOQDTQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(p-Chlorophenyl)hexylamine is a useful research compound. Its molecular formula is C12H18ClN and its molecular weight is 211.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(p-Chlorophenyl)hexylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(p-Chlorophenyl)hexylamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

6-(p-Chlorophenyl)hexylamine

Molecular Formula

C12H18ClN

Molecular Weight

211.73 g/mol

IUPAC Name

6-(4-chlorophenyl)hexan-1-amine

InChI

InChI=1S/C12H18ClN/c13-12-8-6-11(7-9-12)5-3-1-2-4-10-14/h6-9H,1-5,10,14H2

InChI Key

YMMATTGYOQDTQK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCCCCCN)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 16.4 g (0.073 mole) of 6-(p-chlorophenyl hexanamide (VI) in 30 ml. of dry tetrahydrofuran was added dropwise to a stirred solution of 170 ml of 1.0M diborane/tetrahydrofuran solution (Aldrich) at 0° C. under a nitrogen atmosphere. After addition, the mixture was stirred at 0° C. for 15 minutes, then warmed to reflux and kept there for 2.5 hours. The mixture was cooled to room temperature, and 85 ml of 6N hydrochloric acid was added cautiously to quench the reaction. The solvent was removed and the aqueous mixture was brought to pH 10 with 10% sodium hydroxide solution. The aqueous mixture was extracted three times with 60 ml portions of ethyl acetate. The combined ethyl acetate extracts were washed with saturated sodium chloride solution, dried over sodium sulfate, filtered, and evaporated leaving an oil. Distillation under reduced pressure afforded 10.4 g (67%) of VII as a colorless oil, bp. 108°-115° C. (0.3 torr).
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
85 mL
Type
reactant
Reaction Step Two
Name
diborane tetrahydrofuran
Quantity
170 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
67%

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